molecular formula C18H23NO4S2 B2632110 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 1705561-21-2

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2632110
CAS No.: 1705561-21-2
M. Wt: 381.51
InChI Key: HBBJMDOTKXMJPE-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a methoxy group, a thiophene ring, and a methylsulfonyl phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the ethyl chain: This can be done through alkylation reactions using ethyl halides.

    Formation of the amide bond: This crucial step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and the methoxy group can be oxidized under appropriate conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, enzyme activity, or gene expression, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)acetamide
  • N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)butanamide

Uniqueness

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the methoxy group, thiophene ring, and methylsulfonyl phenyl group allows for diverse interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S2/c1-13-4-10-17(24-13)16(23-2)12-19-18(20)11-7-14-5-8-15(9-6-14)25(3,21)22/h4-6,8-10,16H,7,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBJMDOTKXMJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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